molecular formula C19H16N2O3S B2478973 N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide CAS No. 955834-40-9

N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide

Cat. No.: B2478973
CAS No.: 955834-40-9
M. Wt: 352.41
InChI Key: CPUNWIZYNWAMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide is a synthetic compound that has garnered attention in recent years due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indeno-thiazole core and a dimethoxybenzamide moiety. It has been studied for its biochemical activities, particularly as an inhibitor of certain proteases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the indeno-thiazole core, followed by the introduction of the dimethoxybenzamide group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. For example, the synthesis might involve the use of palladium-catalyzed coupling reactions, followed by amide bond formation under mild conditions .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, leading to a variety of structurally related compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indeno-thiazole derivatives and benzamide-based inhibitors. Examples include:

  • N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide
  • N-(8H-indeno[1,2-d]thiazol-2-yl)-3,5-diacetoxybenzamide
  • N-(8H-indeno[1,2-d]thiazol-2-yl)-3-methoxybenzamide

Uniqueness

What sets N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide apart is its specific substitution pattern and the resulting biochemical activity. The presence of the 2,5-dimethoxy groups on the benzamide moiety significantly influences its binding affinity and inhibitory potency against target enzymes .

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-23-12-7-8-15(24-2)14(10-12)18(22)21-19-20-17-13-6-4-3-5-11(13)9-16(17)25-19/h3-8,10H,9H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUNWIZYNWAMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.